![molecular formula C9H12NO5P B14255606 Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate CAS No. 477559-05-0](/img/structure/B14255606.png)
Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate is an organophosphorus compound with the molecular formula C₉H₁₂NO₅P This compound is characterized by the presence of a phosphinate group, a nitrophenyl group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate typically involves the reaction of methylphosphinic acid with 3-nitrobenzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of 3-nitrobenzaldehyde reacts with the hydroxyl group of methylphosphinic acid, forming the desired product. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates or phosphates.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonates or phosphates.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phosphinate group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and chemical intermediate.
Methylphosphonic acid: A simpler phosphonic acid derivative with similar reactivity but different applications.
Uniqueness
Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate is unique due to the presence of both a nitrophenyl group and a phosphinate group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
477559-05-0 |
|---|---|
Formule moléculaire |
C9H12NO5P |
Poids moléculaire |
245.17 g/mol |
Nom IUPAC |
[methoxy(methyl)phosphoryl]-(3-nitrophenyl)methanol |
InChI |
InChI=1S/C9H12NO5P/c1-15-16(2,14)9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,1-2H3 |
Clé InChI |
POOUXJNJDULCLN-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C)C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


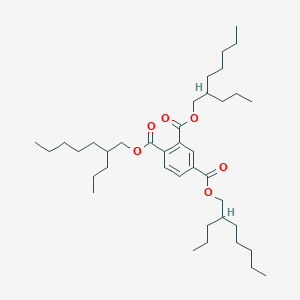
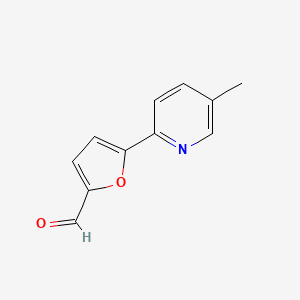
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
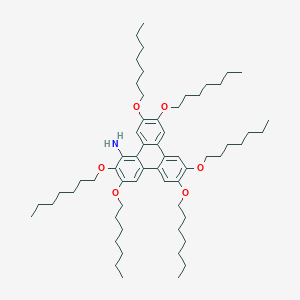
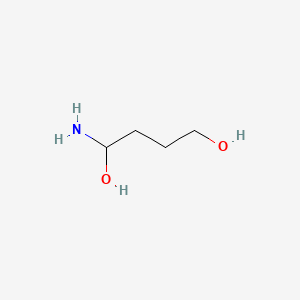
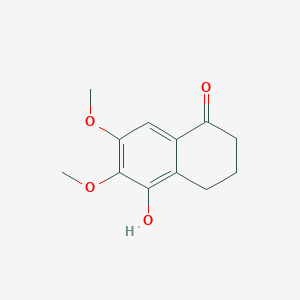



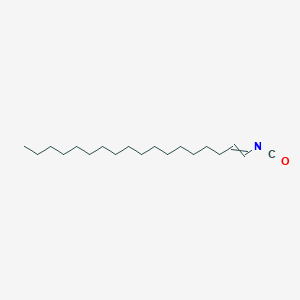
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
